3-Fluorobenzyl isocyanate

Catalog No.
S667752
CAS No.
102422-56-0
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzyl isocyanate

CAS Number

102422-56-0

Product Name

3-Fluorobenzyl isocyanate

IUPAC Name

1-fluoro-3-(isocyanatomethyl)benzene

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2

InChI Key

PHRJTGPFEAUEBC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN=C=O

Canonical SMILES

C1=CC(=CC(=C1)F)CN=C=O

3-Fluorobenzyl isocyanate is an organic compound with the molecular formula C8H6FNOC_8H_6FNO and a molecular weight of approximately 151.14 g/mol. It is characterized by its structure, which includes a fluorine atom attached to a benzyl group, along with an isocyanate functional group. The compound is typically a colorless liquid with a boiling point of 209°C and a flash point of 91°C, indicating its volatility and potential hazards upon exposure .

The compound is classified under several hazard categories, including acute toxicity and skin irritation, making proper handling essential. It may cause allergic reactions, respiratory issues, and skin irritation upon contact or inhalation .

3-Fluorobenzyl isocyanate is likely to share the hazards associated with other isocyanates:

  • Toxicity: Isocyanates are respiratory irritants and can cause eye irritation, skin sensitization, and allergic reactions [].
  • Flammability: Information not available, but organic compounds with similar structures can be flammable.
  • Reactivity: Reacts with water and alcohols, releasing toxic gases.

Organic Synthesis

  • Synthesis of Carbamates and Urethanes: 3-Fluorobenzyl isocyanate reacts with various alcohols and amines to form carbamates and urethanes, respectively. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science [].
  • Click Chemistry: The isocyanate group can participate in click chemistry reactions, allowing the formation of diverse and complex molecules with high efficiency and selectivity [].

Material Science

  • Polymer Synthesis: 3-Fluorobenzyl isocyanate can be incorporated into polymer chains through reactions with various functional groups present in polymers. This modification can influence the properties of the resulting polymers, such as thermal stability, mechanical strength, and surface properties [].
  • Surface Modification: The reactive isocyanate group can be used to covalently bond 3-fluorobenzyl isocyanate to different surfaces. This technique is employed to introduce specific functionalities onto surfaces, tailoring them for various applications like biosensors, microfluidics, and drug delivery systems [].

Medicinal Chemistry

  • Drug Discovery and Development: 3-Fluorobenzyl isocyanate can serve as a building block for synthesizing novel drug candidates. The presence of the fluorine atom can potentially improve the drug's pharmacokinetic properties, such as metabolic stability and bioavailability [].
Typical of isocyanates. These include:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas or carbamates.
  • Polymerization: It can participate in polymerization reactions, especially when reacted with polyols to produce polyurethane materials.
  • Hydrolysis: In the presence of moisture, it can hydrolyze to form 3-fluorobenzylamine and carbon dioxide.

These reactions highlight its utility in synthesizing various organic compounds and materials .

While specific biological activity data for 3-fluorobenzyl isocyanate is limited, compounds containing isocyanate groups are known for their reactivity towards biological nucleophiles. This reactivity can lead to potential toxicity or allergenic effects. For instance, exposure to isocyanates has been linked to respiratory sensitization and allergic reactions in occupational settings .

Studies on similar compounds suggest that the presence of the fluorine atom may influence the compound's reactivity and biological interactions, potentially enhancing its toxicity compared to non-fluorinated analogs .

3-Fluorobenzyl isocyanate can be synthesized through several methods:

  • From 3-Fluorobenzylamine: Reacting 3-fluorobenzylamine with phosgene or a suitable carbonyl diimidazole can yield the desired isocyanate.
  • Direct Fluorination: Starting from benzyl isocyanate, fluorination using fluorinating agents can introduce the fluorine atom at the ortho or para position relative to the isocyanate group.
  • Carbonylation: The reaction of 3-fluorobenzyl chloride with potassium cyanate under basic conditions may also produce 3-fluorobenzyl isocyanate.

These methods vary in complexity and yield, allowing for flexibility depending on available reagents and desired quantities .

3-Fluorobenzyl isocyanate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Material Science: Used in the production of polyurethane foams and coatings due to its reactivity with polyols.
  • Agricultural Chemicals: It may be involved in synthesizing agrochemicals or pesticides.

Its unique properties make it valuable in developing specialized materials and chemicals across multiple industries .

Research into the interactions of 3-fluorobenzyl isocyanate primarily focuses on its reactivity with biological molecules. Studies indicate that isocyanates can react with proteins, leading to modifications that may result in allergic responses. Additionally, interaction studies involving similar compounds suggest that substituents like fluorine can enhance reactivity towards nucleophiles, impacting their biological effects and potential toxicity profiles .

Several compounds share structural similarities with 3-fluorobenzyl isocyanate. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberUnique Features
3-Fluorophenyl isocyanateC7H4FNOC_7H_4FNO404-71-7Lacks the benzyl group; used similarly in synthesis.
Benzyl isocyanateC8H9NOC_8H_9NO103-71-9Non-fluorinated version; less reactive than fluorinated counterparts.
4-Fluorobenzyl isocyanateC8H6FNOC_8H_6FNO102422-55-9Similar structure but different positioning of fluorine; may exhibit different reactivity.

The presence of the fluorine atom in 3-fluorobenzyl isocyanate enhances its electrophilicity compared to non-fluorinated analogs, making it more reactive towards nucleophiles. This unique feature contributes to its distinct applications in synthesis and material science .

The discovery of isocyanates dates back to the 19th century, with foundational work by C. A. Wurtz in 1848. However, fluorinated derivatives emerged later as synthetic chemists sought to enhance reactivity and stability. Fluorinated isocyanates, including 3-fluorobenzyl isocyanate (CAS 102422-56-0), gained prominence in the mid-20th century due to their unique electronic properties. The fluorine atom’s electronegativity increases the electrophilicity of the isocyanate group (-N=C=O), enabling diverse nucleophilic reactions.

Position in Modern Synthetic Research

3-Fluorobenzyl isocyanate occupies a niche in organic synthesis as a reactive intermediate. Its applications span medicinal chemistry, materials science, and polymer chemistry. Key advantages include:

  • High reactivity: Facilitates rapid coupling with amines, alcohols, and thiols to form ureas, carbamates, and thioureas.
  • Fluorinated aromatic backbone: Enhances metabolic stability and lipophilicity, critical for drug design.
  • Versatility: Participates in multicomponent reactions (MCRs) and cyclotrimerization to generate complex heterocycles.

Structure-Function Relationship Paradigms

The compound’s structure (C₈H₆FNO) dictates its reactivity. The fluorine atom at the meta position of the benzyl group:

  • Electron-withdrawing effects: Polarize the isocyanate carbon, accelerating nucleophilic attacks.
  • Steric modulation: The benzyl group balances steric hindrance, enabling controlled reactions.
  • Thermal stability: Fluorine’s inductive effects reduce decomposition risks compared to non-fluorinated analogs.

Significance in Contemporary Research

3-Fluorobenzyl isocyanate is pivotal in synthesizing bioactive molecules and advanced materials. Recent applications include:

Application DomainKey Contributions
PharmaceuticalsSynthesis of tricyclic diimidazoles with anticancer activity; intermediates for linezolid (antibiotic)
Materials SciencePrecursor for polyurethane analogs via blocked-isocyanate strategies
CatalysisParticipation in metal-catalyzed cycloadditions for heterocycle formation

Phosgenation-Based Synthesis Pathways

The phosgenation method remains the primary route for industrial isocyanate production, involving the reaction of amines with phosgene (COCl₂). For 3-fluorobenzyl isocyanate, this requires 3-fluorobenzylamine as the precursor. The reaction proceeds via carbamoyl chloride intermediates, with HCl elimination yielding the isocyanate group.

Key Considerations

  • Reaction Conditions: Liquid-phase phosgenation is typically performed at room temperature with solvents like o-dichlorobenzene, while gas-phase methods operate at elevated temperatures (80–120°C) for higher yields [1] [3].
  • Byproduct Management: HCl generation necessitates neutralization with alkali or CO₂, though this complicates separation steps [2] [4].

Table 1: Phosgenation Conditions for Isocyanate Synthesis

ParameterLiquid PhaseGas Phase
Temperature (°C)20–4080–120
Reaction Time (h)2–60.5–1
Yield (%)60–7570–85
Solvent UsageHighLow

Data generalized from phosgene-based isocyanate synthesis literature [2] [4].

Alternative Synthetic Routes

Curtius Rearrangement Applications

The Curtius rearrangement converts acyl azides to isocyanates via thermal or photolytic decomposition. For 3-fluorobenzyl isocyanate, this would involve synthesizing 3-fluorobenzyl acyl azide from the corresponding carboxylic acid.

Mechanistic Insights

  • Acyl Azide Formation: 3-Fluorobenzoic acid reacts with diphosgene or triphosgene to form the mixed anhydride, followed by azide substitution.
  • Rearrangement: Thermal decomposition (80–150°C) induces N₂ elimination, generating the isocyanate.

Advantages:

  • Avoids phosgene toxicity.
  • Suitable for small-scale synthesis [6].

Lossen Rearrangement Strategies

The Lossen rearrangement converts hydroxamic acids to isocyanates using dehydrating agents like PCl₅ or POCl₃. For 3-fluorobenzyl isocyanate, this would require 3-fluorobenzyl hydroxamic acid as the precursor.

Procedure:

  • Hydroxamic Acid Synthesis: React 3-fluorobenzoic acid with hydroxylamine.
  • Dehydration: Treat with PCl₅ to eliminate H₂O and form the isocyanate.

Limitations:

  • Lower yields compared to phosgenation.
  • Requires anhydrous conditions to prevent side reactions [1] [3].

Schmidt Reaction Methodologies

The Schmidt reaction employs hydrazoic acid (HN₃) and strong acids (e.g., H₂SO₄) to convert ketones to isocyanates. For 3-fluorobenzyl isocyanate, this would involve 3-fluorobenzyl ketone as the starting material.

Reaction Pathway:

  • Ketone Activation: Protonation of the carbonyl oxygen enhances electrophilicity.
  • Nucleophilic Attack: HN₃ attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Decomposition: Elimination of N₂ and water yields the isocyanate.

Challenges:

  • Hazardous reagents (HN₃, concentrated H₂SO₄).
  • Limited scalability due to safety concerns [1] [3].

Catalytic Approaches to Synthesis

Catalytic methods aim to enhance reaction efficiency and reduce byproducts. For 3-fluorobenzyl isocyanate, metal catalysts (e.g., Zn, Pd) and composite systems (e.g., Zn/Al₂O₃) have been explored in non-phosgene routes.

Key Developments:

  • Zinc-Catalyzed Carbamate Decomposition: ZnCl₂ facilitates the thermal decomposition of carbamates (e.g., from urea or dimethyl carbonate) to isocyanates, achieving yields >80% under optimized conditions [2] [3].
  • Palladium-Catalyzed Reductive Carbonylation: CO and nitrobenzene derivatives react in the presence of Pd catalysts to form isocyanates, though fluorinated substrates may require ligand optimization [2] [6].

Green Chemistry Considerations in Production

Sustainability drives innovation in isocyanate synthesis. Key strategies include:

  • Phosgene-Free Routes:

    • Urea Method: Urea reacts with nitro compounds under CO pressure to form carbamates, which decompose thermally [2] [3].
    • Dimethyl Carbonate (DMC) Method: DMC replaces phosgene in carbamate formation, reducing HCl emissions [2] [4].
  • Solvent Reduction: Gas-phase phosgenation minimizes solvent usage compared to liquid-phase methods [2] [4].

  • Energy Efficiency: Catalytic processes lower reaction temperatures, reducing energy consumption [2] [3].

Scalability and Industrial Synthesis Challenges

Industrial production faces hurdles in cost, safety, and yield optimization.

Challenges:

  • Phosgene Handling: Requires specialized equipment due to toxicity.
  • Byproduct Management: HCl neutralization increases operational complexity.
  • Fluorine Reactivity: The electron-withdrawing fluorine substituent may alter reaction kinetics, necessitating tailored conditions.

Solutions:

  • Process Intensification: Gas-phase reactors enable faster reactions and reduced solvent use [2] [4].
  • Catalyst Recycling: Composite catalysts (e.g., Zn/MgO) improve reusability [2] [3].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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